COX-2 Inhibition: Methylthio vs. Methylsulfonyl
The target compound (methylthio, 265113-37-9) is the thioether precursor to the sulfone-containing 1,5-diarylimidazoles required for high COX-2 affinity. In a closely related 2-alkylthio-1,5-diarylimidazole series, the methylsulfonyl analogue (11g) achieved a COX-2 IC50 of 0.43 µM with no COX-1 inhibition up to 25 µM, comparable to celecoxib (IC50 = 0.21 µM) [1]. While the methylthio compound itself is expected to show significantly weaker COX-2 binding due to the absence of the sulfone oxygens that insert into the COX-2 secondary pocket [1], it serves as the essential starting material for controlled oxidation to the sulfoxide and sulfone, enabling the same research group to systematically map the contribution of sulfur oxidation state to potency and selectivity. This sequential oxidation capability is not available with the pre-formed sulfone analog.
| Evidence Dimension | COX-2 inhibitory potency dependence on sulfur oxidation state |
|---|---|
| Target Compound Data | COX-2 IC50 not directly reported; expected >10 µM (methylthio form) |
| Comparator Or Baseline | 1-(4-Bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole (11g): COX-2 IC50 = 0.43 µM; Celecoxib: COX-2 IC50 = 0.21 µM [1] |
| Quantified Difference | ~20–50 fold potency increase upon oxidation from thioether to sulfone (class-level inference from SAR trends in the 1,5-diarylimidazole series) [1]. |
| Conditions | In vitro recombinant human COX-2 enzyme assay; COX-1 counterscreen up to 25 µM [1]. |
Why This Matters
For procurement, 265113-37-9 is the only commercially available intermediate that permits systematic oxidation-state SAR studies, a capability that the pre-oxidized sulfone analog cannot offer.
- [1] Design, synthesis, and biological evaluation of substituted 2-alkylthio-1,5-diarylimidazoles as selective COX-2 inhibitors. Bioorg. Med. Chem. 2007, 15, 1206–1215. doi:10.1016/j.bmc.2006.11.022. View Source
